N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” is a synthetic organic compound that features a complex molecular structure It contains a furan ring, a piperidine ring, and a benzamide moiety with a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride.
Coupling with piperidine: The furan-3-carbonyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.
Formation of the benzamide: The intermediate is then coupled with 4-(trifluoromethoxy)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially leading to ring-opening products.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions under certain conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong nucleophiles like sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products
Oxidation: Ring-opened products or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzamides or derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The trifluoromethoxy group in “N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzamide” imparts unique electronic and steric properties, potentially enhancing its biological activity and stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O4/c20-19(21,22)28-16-3-1-14(2-4-16)17(25)23-11-13-5-8-24(9-6-13)18(26)15-7-10-27-12-15/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJAIONOMRDCME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=COC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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